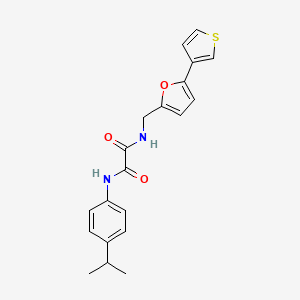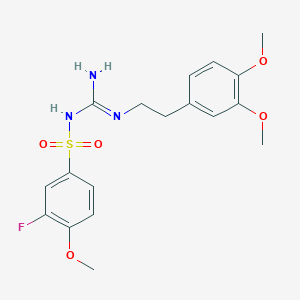
2-cyano-N-(2-ethoxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(2-ethoxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CEPM and is a member of the chalcone family. CEPM has been studied extensively for its properties and has shown promising results in various scientific applications.
Mechanism of Action
The mechanism of action of CEPM is not fully understood. However, studies have shown that CEPM induces apoptosis in cancer cells by activating caspase-3 and caspase-9. CEPM has also been shown to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
CEPM has been shown to have various biochemical and physiological effects. Studies have shown that CEPM inhibits the growth of cancer cells by inducing apoptosis. CEPM has also been shown to reduce inflammation by inhibiting the NF-κB pathway. Additionally, CEPM has been shown to have antioxidant properties and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of CEPM is its potent antiproliferative activity against cancer cells. This makes it a promising candidate for the development of anticancer drugs. However, the limitations of CEPM include its low solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand the mechanism of action of CEPM.
Future Directions
There are several future directions for the study of CEPM. One potential direction is the development of CEPM-based drugs for the treatment of cancer. Additionally, more studies are needed to fully understand the mechanism of action of CEPM and its potential applications in other scientific fields. Finally, the synthesis of CEPM analogs with improved solubility and potency could lead to the development of more effective drugs.
Synthesis Methods
The synthesis of CEPM involves the reaction of 2-hydroxy-5-methoxyacetophenone and 2-ethoxybenzaldehyde in the presence of a base such as potassium hydroxide. The resulting product is then reacted with malononitrile to form the final product, CEPM. This synthetic route is efficient and has been optimized for large-scale production.
Scientific Research Applications
CEPM has been studied for its potential applications in various scientific fields. One of the most promising applications of CEPM is its use as an anticancer agent. Studies have shown that CEPM exhibits potent antiproliferative activity against various cancer cell lines. CEPM has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models.
properties
IUPAC Name |
2-cyano-N-(2-ethoxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-25-18-7-5-4-6-16(18)21-19(23)14(12-20)10-13-11-15(24-2)8-9-17(13)22/h4-11,22H,3H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJUXCFZQSJPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=CC2=C(C=CC(=C2)OC)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[(3-chlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507382.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2507383.png)
![N-(4-chloro-3-methyl-5-isoxazolyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2507388.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2507389.png)



![3-butyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2507399.png)
